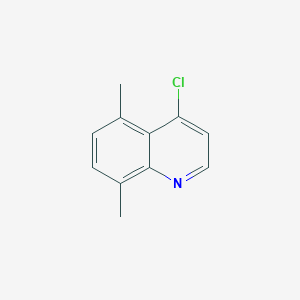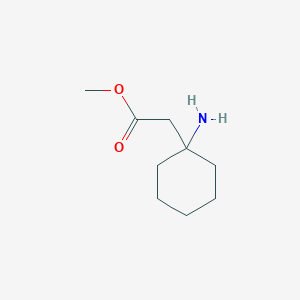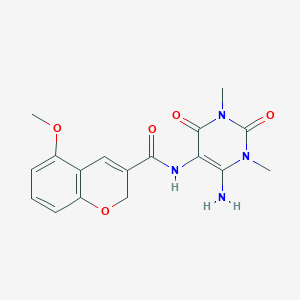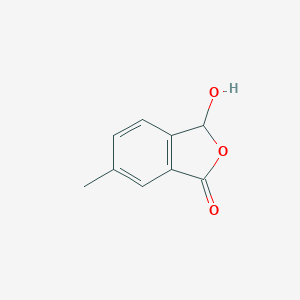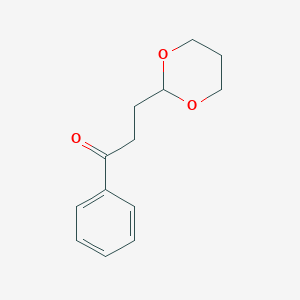
3-(1,3-Dioxan-2-Yl)Propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 3,4-dihydro-2H-benzo[1,4]oxazine derivatives involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively, as confirmed by X-ray diffraction analysis (Gabriele et al., 2006).
Molecular Structure Analysis
In a study focusing on novel 3-(1,3-dioxan-2-yl)-10-methyl-10H-phenothiazine derivatives with fluorescence properties, comparison studies on the acetalization of 10-methyl-10H-phenothiazine-carbaldehyde with 1,3-propanediol, or 2-substituted-1,3-propanediols, were performed. The solvent's influence on stabilizing key intermediates was assumed based on DFT calculations, indicating a favorable enthalpy profile in water solvent. Structural investigations supported an anancomeric chair conformation of the 1,3-dioxane ring (Gaina et al., 2012).
Chemical Reactions and Properties
The reactivity and potential applications of 3-(1,3-dioxan-2-yl)propiophenone derivatives in creating new compounds with unique properties are illustrated by the synthesis and structural analysis of various related compounds. These studies reveal the compound's reactivity and potential for further functionalization, highlighting its versatility in organic synthesis (Sakamoto et al., 2006).
Physical Properties Analysis
The physical properties of 3-(1,3-dioxan-2-yl)propiophenone derivatives, such as fluorescence characteristics, are significant for applications in materials science and as probes in chemical and biological systems. The daylight fluorescence characterized by remarkably large Stokes shifts determined by LE spectroscopy is a notable property, offering insights into the compound's utility in fluorescent applications (Gaina et al., 2012).
Chemical Properties Analysis
The chemical properties of 3-(1,3-dioxan-2-yl)propiophenone derivatives, such as their reactivity in various chemical reactions, including acetalization and potential for further functionalization, are crucial for their application in synthesizing new materials and pharmaceuticals. The stability of the Dios group under basic and reductive conditions, which can be removed by heating in a hot aqueous solution of trifluoroacetic acid, is a key feature for synthetic applications (Sakamoto et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
3-(1,3-Dioxan-2-Yl)Propiophenone and its derivatives are pivotal in the field of organic synthesis. For instance, a study explored the rapid semisynthesis of natural methoxylated propiophenones, demonstrating the potential of 3-(1,3-Dioxan-2-Yl)Propiophenone in synthesizing natural compounds via microwave and ultrasound-assisted methods (Joshi, Sharma, & Sinha, 2005). Moreover, the compound plays a role in the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, contributing to the expansion of heterocyclic chemistry and its applications in various domains including medicinal chemistry (Gomha et al., 2018).
Catalysis and Material Science
In the realm of catalysis and material science, 3-(1,3-Dioxan-2-Yl)Propiophenone derivatives have been synthesized and utilized. A novel synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was reported, indicating the significance of these compounds in generating new materials with potential applications in various industries (Gabriele et al., 2006). Additionally, a study showcased the design and synthesis of proton-dopable organic semiconductors, revealing the potential of these compounds in the development of novel semiconducting materials (Yin et al., 2022).
Eigenschaften
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(11-5-2-1-3-6-11)7-8-13-15-9-4-10-16-13/h1-3,5-6,13H,4,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMLPRAKMUDLCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570021 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-Yl)Propiophenone | |
CAS RN |
167644-49-7 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

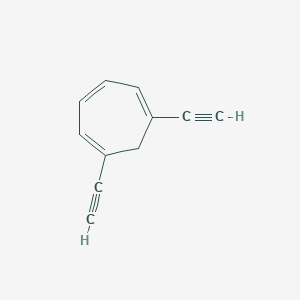
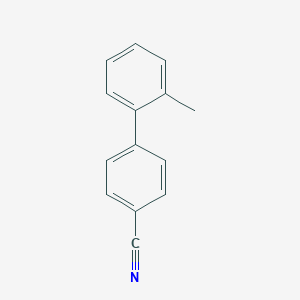
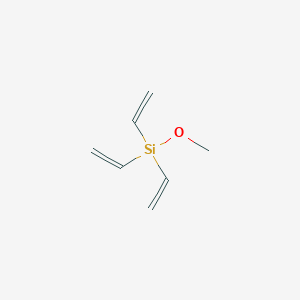

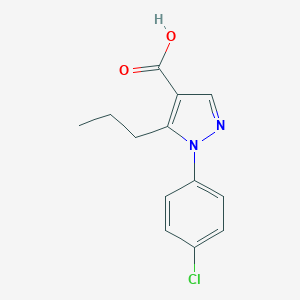
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
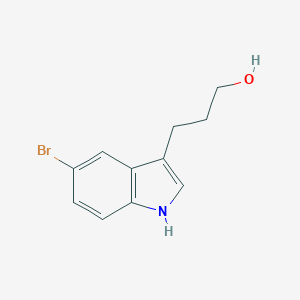
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B60969.png)
![2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde](/img/structure/B60974.png)
